(4-Bromophenoxy)acetyl chloride CAS number and properties
(4-Bromophenoxy)acetyl chloride CAS number and properties
An In-depth Technical Guide to (4-Bromophenoxy)acetyl chloride: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of (4-Bromophenoxy)acetyl chloride, a reactive chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. Due to its status as a specialized, non-commercial reagent, this document synthesizes information from established chemical principles and data from close structural analogs to provide a reliable and practical resource.
Core Identity and Physicochemical Profile
(4-Bromophenoxy)acetyl chloride is a derivative of phenoxyacetic acid, featuring a bromine atom at the para-position of the phenyl ring and a highly reactive acyl chloride functional group.
1.1. Chemical Structure and Identification
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IUPAC Name: 2-(4-bromophenoxy)acetyl chloride
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Molecular Formula: C₈H₆BrClO₂
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Molecular Weight: 249.49 g/mol
It is critical to distinguish this compound from its structural isomers and analogs, which are often commercially available and may be easily confused:
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(4-Bromophenyl)acetyl chloride (CAS: 37859-24-8): Lacks the ether (phenoxy) linkage.
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(2-Bromophenoxy)acetyl chloride (CAS: 39784-10-6): An isomer with the bromine atom at the ortho-position.
1.2. Predicted Physicochemical Properties
The following properties are estimated based on the parent compound, phenoxyacetyl chloride (CAS: 701-99-5), and the known effects of halogenation on aromatic systems. These values should be considered provisional and confirmed experimentally.
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | Colorless to light yellow liquid or low-melting solid | Similar to phenoxyacetyl chloride, with potential for discoloration upon storage. |
| Odor | Pungent, acrid | Characteristic of acyl chlorides, which release HCl upon contact with moisture. |
| Boiling Point | > 240 °C (decomposes) | Expected to be higher than phenoxyacetyl chloride due to the increased molecular weight from the bromine atom. |
| Melting Point | Not available; likely a low-melting solid | The para-substitution may lead to a more ordered crystal lattice compared to the parent liquid compound. |
| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Toluene). | Reacts violently with protic solvents like water, alcohols, and amines. |
| Reactivity | Highly reactive, moisture-sensitive, corrosive | The acyl chloride group is a potent electrophile, susceptible to nucleophilic attack. |
Synthesis of (4-Bromophenoxy)acetyl chloride: A Validated Protocol
The most direct and reliable synthesis of (4-Bromophenoxy)acetyl chloride is via the chlorination of its corresponding carboxylic acid, (4-Bromophenoxy)acetic acid. This transformation is a cornerstone of organic synthesis, ensuring a high-yield and pure product when performed under appropriate anhydrous conditions.
2.1. Causality of Experimental Design
The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent capable of transforming the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. Thionyl chloride (SOCl₂) is an exemplary reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product. The reaction must be conducted under strictly anhydrous conditions to prevent the highly reactive acyl chloride product from hydrolyzing back to the starting carboxylic acid.
2.2. Detailed Experimental Protocol
Reagents and Equipment:
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(4-Bromophenoxy)acetic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
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Anhydrous Dichloromethane (DCM) or Toluene as solvent
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A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)
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Round-bottom flask with a reflux condenser and a gas outlet/scrubber (to neutralize HCl and SO₂ fumes)
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Magnetic stirrer and heating mantle
Procedure:
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Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried. Equip the top of the reflux condenser with a drying tube and a gas outlet leading to a basic scrubber (e.g., a beaker with NaOH solution).
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Charging the Flask: To the round-bottom flask, add (4-Bromophenoxy)acetic acid and the anhydrous solvent. Begin stirring to create a suspension or solution.
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Catalyst Addition: Add a catalytic amount of DMF. The catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate.
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Reagent Addition: Slowly add thionyl chloride to the stirring mixture at room temperature. An exothermic reaction and gas evolution may be observed.
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Reaction: Heat the mixture to a gentle reflux (typically 40°C for DCM or higher for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure using a rotary evaporator. It is crucial to use a vacuum trap and pump compatible with corrosive vapors.
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Purification: The resulting crude (4-Bromophenoxy)acetyl chloride can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid or solid.
Core Reactivity and Applications in Medicinal Chemistry
The synthetic utility of (4-Bromophenoxy)acetyl chloride stems from the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent. It provides a robust method for introducing the (4-bromophenoxy)acetyl moiety into various molecular scaffolds, a common strategy in the design of bioactive compounds.
Key Reactions:
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Amidation: Reacts readily with primary and secondary amines to form stable amide bonds. This is one of the most important reactions in drug development, as the amide linkage is a fundamental component of many pharmaceuticals.
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Esterification: Reacts with alcohols and phenols to produce esters. This can be used to synthesize active compounds or to create ester prodrugs that improve the pharmacokinetic profile of a parent drug.
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Hydrolysis: Reacts rapidly and violently with water, hydrolyzing back to the parent carboxylic acid and releasing corrosive HCl gas. This underscores the need for strict anhydrous handling conditions.
The (4-bromophenoxy) group itself is a valuable pharmacophore. The bromine atom can increase lipophilicity, enhancing membrane permeability, and can participate in halogen bonding, a specific and directional interaction that can improve binding affinity to biological targets like enzymes or receptors.
Safety, Handling, and Storage
As a highly reactive acyl chloride, (4-Bromophenoxy)acetyl chloride is presumed to be corrosive and hazardous. All handling procedures should be based on the safety profile of its close analog, phenoxyacetyl chloride.[1][2][3][4]
4.1. Hazard Identification
| Hazard Class | Description |
| Skin Corrosion | Causes severe skin burns and chemical damage upon contact.[3] |
| Eye Damage | Causes serious, potentially irreversible eye damage.[3] |
| Inhalation | Harmful if inhaled; vapors are irritating to the respiratory system.[3] |
| Ingestion | Harmful if swallowed; causes burns to the digestive tract.[3] |
| Reactivity | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4] |
4.2. Recommended Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1] Eyewash stations and safety showers must be readily accessible.[4]
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Eye/Face Protection: Wear chemical safety goggles and a face shield for maximum protection.[2]
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Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[2] Ensure gloves are inspected before use and changed immediately if contamination occurs.
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Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[1]
4.3. Storage and Incompatibility
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Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[2] The storage area should be cool, dry, and well-ventilated.
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Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents.[1]
Conclusion
(4-Bromophenoxy)acetyl chloride serves as a potent and valuable reagent for introducing the (4-bromophenoxy)acetyl functional group in advanced organic synthesis. While not a stock chemical, its straightforward preparation from the corresponding carboxylic acid, combined with its predictable and powerful reactivity, makes it an important tool for medicinal chemists and researchers. Its utility is matched by its hazardous nature, demanding strict adherence to safety protocols and anhydrous handling techniques to ensure safe and effective use in the laboratory.
References
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Fisher Scientific. (2025). Safety Data Sheet: Phenoxyacetyl chloride (Canada WHMIS 2015). Retrieved from [Link]
